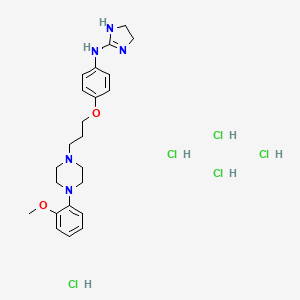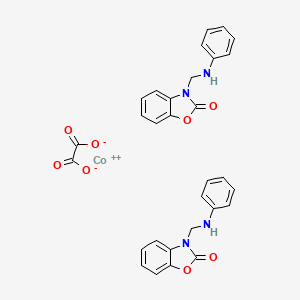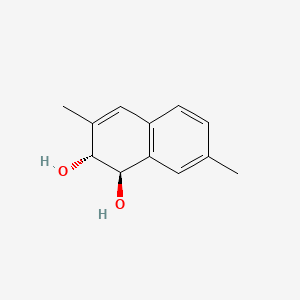
trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオール: は、ナフタレンジオール類に属する化学化合物です。ナフタレン環系に2つのヒドロキシル基が付加されているのが特徴です。
準備方法
合成経路と反応条件: trans-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオールの合成は、一般的に対応するナフタレン誘導体の還元を伴います。一般的な方法の1つは、パラジウム炭素(Pd/C)などの適切な触媒の存在下、水素ガス中で3,7-ジメチル-1,2-ナフトキノンを接触水素化することです。反応は通常、室温および大気圧下で穏やかな条件下で行われ、目的のジヒドロジオール生成物が得られます。
工業生産方法: trans-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオールの工業生産には、大規模な接触水素化プロセスが関与する可能性があります。連続フロー反応器の使用と最適化された反応条件により、化合物の効率と収率が向上します。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、さまざまな用途に適した高純度の製品を得ることができます。
化学反応の分析
反応の種類:
酸化: trans-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオールは、対応するナフトキノンを形成するために酸化反応を受ける可能性があります。一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: この化合物は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、テトラヒドロナフタレン誘導体を形成するためにさらに還元できます。
置換: 求電子置換反応は芳香族環で起こり、さまざまな官能基を導入することができます。臭素(Br2)や硝酸(HNO3)などの試薬が一般的に使用されます。
一般的な試薬と条件:
酸化: 水溶液中のKMnO4、酢酸中のCrO3。
還元: 無水エーテル中のLiAlH4。
置換: 四塩化炭素(CCl4)中のBr2、硫酸(H2SO4)中のHNO3。
生成される主要な生成物:
酸化: 3,7-ジメチル-1,2-ナフトキノン。
還元: 3,7-ジメチル-1,2,3,4-テトラヒドロナフタレン。
置換: 3,7-ジメチル-1-ブロモ-2-ナフタレンジオール、3,7-ジメチル-1-ニトロ-2-ナフタレンジオール。
科学研究への応用
化学: trans-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオールは、有機合成のビルディングブロックとして使用されます。
生物学: 生物学的研究では、この化合物はその潜在的な抗酸化特性について研究されています。フリーラジカルをスカベンジして細胞を酸化ストレスから保護する能力により、治療薬の開発の候補となります。
医学: この化合物の特定の生物活性分子との構造的類似性により、薬物候補としての可能性について調査が行われています。その抗炎症作用と抗がん作用が検討されています。
工業: 工業セクターでは、trans-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオールは、染料や顔料の製造に使用されます。その安定性と反応性により、さまざまな化学プロセスに適しています。
科学的研究の応用
Chemistry: trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential antioxidant properties. Its ability to scavenge free radicals and protect cells from oxidative stress makes it a candidate for developing therapeutic agents.
Medicine: The compound’s structural similarity to certain bioactive molecules has led to investigations into its potential as a drug candidate. It is explored for its anti-inflammatory and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various chemical processes.
作用機序
trans-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオールの作用機序には、酵素や受容体などの分子標的との相互作用が関与します。この化合物のヒドロキシル基は、酵素の活性部位と水素結合を形成し、その活性を調節することができます。さらに、その芳香族構造により、受容体部位とのπ-π相互作用が可能になり、細胞シグナル伝達経路に影響を与えます。
類似の化合物との比較
類似の化合物:
trans-1,2-ジヒドロ-1,2-ナフタレンジオール: 類似の構造ですが、3位と7位にメチル基がありません。
cis-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオール: ヒドロキシル基の空間配置が異なる立体異性体です。
1,2,3,4-テトラヒドロ-1,2-ナフタレンジオール: 追加の水素原子を持つ還元形です。
独自性: trans-1,2-ジヒドロ-3,7-ジメチル-1,2-ナフタレンジオールは、3位と7位にメチル基が存在することで、反応性や他の分子との相互作用に影響を与える可能性があり、ユニークです。この構造的特徴は、他のナフタレンジオールと区別し、その特定の化学的および生物学的特性に貢献しています。
類似化合物との比較
trans-1,2-Dihydro-1,2-naphthalenediol: Similar structure but lacks the methyl groups at positions 3 and 7.
cis-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol: Stereoisomer with different spatial arrangement of hydroxyl groups.
1,2,3,4-Tetrahydro-1,2-naphthalenediol: Reduced form with additional hydrogen atoms.
Uniqueness: trans-1,2-Dihydro-3,7-dimethyl-1,2-naphthalenediol is unique due to the presence of methyl groups at positions 3 and 7, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other naphthalenediols and contributes to its specific chemical and biological properties.
特性
CAS番号 |
69699-74-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
(1R,2R)-3,7-dimethyl-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c1-7-3-4-9-6-8(2)11(13)12(14)10(9)5-7/h3-6,11-14H,1-2H3/t11-,12-/m1/s1 |
InChIキー |
RRTBFFNWAUIBLN-VXGBXAGGSA-N |
異性体SMILES |
CC1=CC2=C(C=C1)C=C([C@H]([C@@H]2O)O)C |
正規SMILES |
CC1=CC2=C(C=C1)C=C(C(C2O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


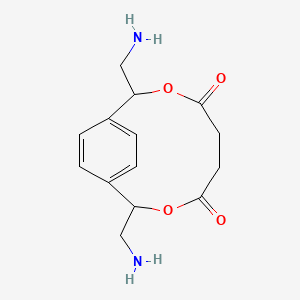

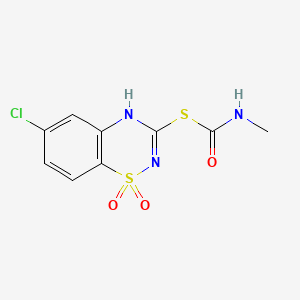
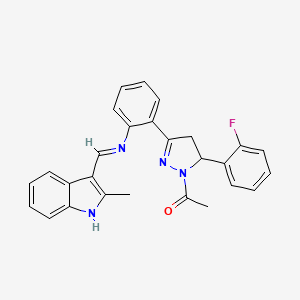
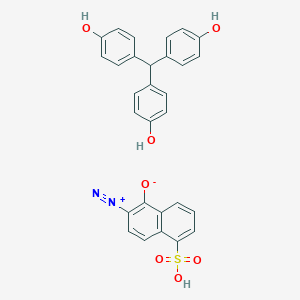
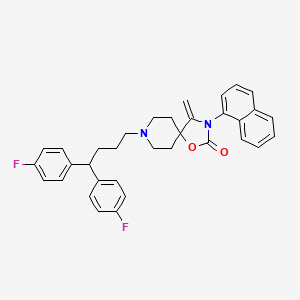
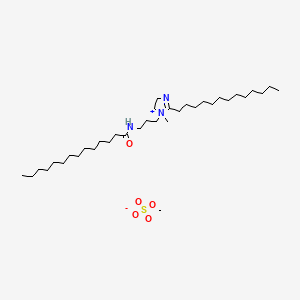
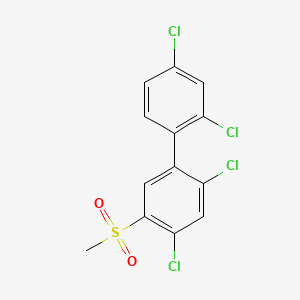
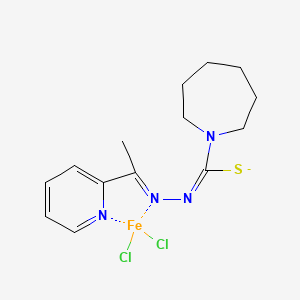

![(1R)-1-[(2S)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbutan-2-yl]cyclohexa-2,4-dien-1-ol](/img/structure/B12704520.png)
